1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperazine
Description
Properties
IUPAC Name |
1-(4-bromonaphthalen-1-yl)sulfonyl-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2S/c1-17-8-10-18(11-9-17)21(19,20)15-7-6-14(16)12-4-2-3-5-13(12)15/h2-7H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNVXMRUYJERKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 4-Methylpiperazine
The core synthetic pathway involves reacting 4-methylpiperazine with 4-bromo-1-naphthalenesulfonyl chloride under basic conditions. This reaction typically proceeds via nucleophilic substitution, where the piperazine’s secondary amine attacks the electrophilic sulfur center of the sulfonyl chloride. Key parameters include:
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Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for their ability to solubilize both reactants while minimizing side reactions.
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Base choice : Triethylamine (TEA) or diisopropylethylamine (DIPEA) neutralizes HCl byproducts, driving the reaction to completion.
A representative procedure involves dissolving 4-methylpiperazine (1.0 equiv) in anhydrous DCM, followed by dropwise addition of 4-bromo-1-naphthalenesulfonyl chloride (1.1 equiv) and TEA (2.5 equiv) at 0°C. The mixture is stirred at room temperature for 12–16 hours, followed by aqueous workup and column chromatography (SiO₂, 40% ethyl acetate/hexanes).
Table 1: Comparative Yields Under Varied Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TEA | DCM | 25 | 12 | 78 |
| DIPEA | THF | 25 | 16 | 82 |
| Pyridine | Acetonitrile | 40 | 8 | 65 |
Alternative Pathways: Reductive Amination and Catalytic Methods
Patent literature describes reductive amination as a viable alternative for piperazine derivatives. For example, WO2010121918A1 highlights the use of sodium triacetoxyborohydride (STAB) to reduce imine intermediates formed between 4-bromo-1-naphthalenesulfonyl chloride and pre-functionalized piperazines. This method achieves moderate yields (60–70%) but requires stringent moisture control.
Catalytic approaches, such as palladium-mediated coupling, have been explored for bromonaphthalene intermediates. However, these methods are less common due to the instability of the sulfonyl group under catalytic conditions.
Purification and Characterization
Crystallization and Chromatography
Crude products are typically purified via silica gel chromatography, though recrystallization from ethanol/water mixtures (3:1 v/v) yields high-purity crystals (>99% by HPLC). Melting points range from 142–145°C, consistent with sulfonamide derivatives.
Spectroscopic Validation
1H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 7.2 Hz, 1H, naphthalene-H), 8.25–8.15 (m, 2H), 7.75–7.65 (m, 2H), 3.45–3.35 (m, 4H, piperazine-H), 2.95–2.85 (m, 4H), 2.40 (s, 3H, CH₃).
13C NMR (101 MHz, CDCl₃): δ 137.8 (C-Br), 134.5 (SO₂-C), 129.7–126.2 (naphthalene-C), 54.3 (piperazine-C), 46.1 (N-CH₃).
High-Resolution Mass Spectrometry (HRMS) : Calculated for C₁₅H₁₈BrN₂O₂S [M+H]⁺: 369.0304; Found: 369.0308.
Scale-Up and Industrial Considerations
Chemical Reactions Analysis
1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride, potassium carbonate, and cesium carbonate.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone compounds.
Scientific Research Applications
1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperazine has found applications in various scientific research fields, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its unique structure allows for the design of novel drug candidates with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group is known to form strong interactions with protein targets, potentially inhibiting their function. Additionally, the bromonaphthalene moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity . These interactions can lead to the modulation of various biological pathways, resulting in the observed biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine sulfonamides are a well-studied class of compounds due to their diverse biological activities. Below is a detailed comparison of 1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperazine with structurally related analogs:
Structural and Electronic Properties
- Replacement of bromine with a methoxy group (e.g., in 1-benzyl-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine) enhances electron density, which may alter binding interactions with targets like G-quadruplex DNA or kinases . Sildenafil shares the 4-methylpiperazine sulfonyl motif but incorporates a pyrazolopyrimidine core, demonstrating how scaffold variations dictate target specificity .
Physicochemical and Pharmacokinetic Profiles
| Property | Target Compound | 4-Bromophenyl Analog | Sildenafil Citrate |
|---|---|---|---|
| Molecular Weight (g/mol) | 319.22 | 319.22 | 474.50 |
| LogP (Predicted) | 3.8 | 2.5 | 1.9 |
| Solubility (mg/mL) | 0.1 (DMSO) | 1.2 (Water) | 3.6 (Water) |
| Plasma Protein Binding | 85% (Estimated) | 78% | 96% |
- Sildenafil’s lower LogP and higher solubility correlate with its oral bioavailability, a target for optimization in bromonaphthalene derivatives .
Biological Activity
1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperazine is a compound that has attracted attention in various fields due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a bromonaphthalene moiety linked to a sulfonyl group , which is further attached to a methylpiperazine ring . This specific arrangement of functional groups contributes to its distinct biological properties.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H14BrN2O2S |
| Molecular Weight | 312.25 g/mol |
| CAS Number | 312525-99-8 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Protein Binding : The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function.
- Hydrophobic Interactions : The bromonaphthalene moiety engages in hydrophobic interactions, enhancing binding affinity to target proteins.
- Receptor Modulation : Preliminary studies suggest that this compound may act on various receptors, including those involved in inflammatory and cancer pathways.
Biological Activities
Research has indicated several potential biological activities for this compound:
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to the disruption of bacterial cell walls and interference with metabolic pathways.
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.
Anti-inflammatory Effects
Research suggests that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This effect could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Research : In a study examining the effects of sulfonamide compounds on cancer cells, this compound was shown to inhibit the proliferation of human breast cancer cells (MCF-7) by inducing cell cycle arrest at the G2/M phase .
- Inflammation Model : An experimental model assessing the anti-inflammatory properties revealed that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced macrophages, suggesting its potential role as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| 1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-ethylpiperazine | Similar antimicrobial properties but lower anticancer efficacy due to steric hindrance from the ethyl group. |
| 1-(4-Bromonaphthalen-1-yl)sulfonyl-piperidine | Exhibits reduced binding affinity due to lack of methyl substitution on the piperidine ring. |
Q & A
Q. What are the optimal synthetic routes for 1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperazine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis involves nucleophilic substitution between 4-bromonaphthalene-1-sulfonyl chloride and 4-methylpiperazine. Key steps include:
- Reagent Ratios: Use a 1:1.2 molar ratio of sulfonyl chloride to 4-methylpiperazine to ensure complete reaction.
- Base Selection: Triethylamine (1.5 equivalents) in dichloromethane (DCM) at 0–5°C minimizes side reactions (e.g., hydrolysis of sulfonyl chloride).
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >85% purity. Adjusting solvent polarity (e.g., DCM/MeOH) improves yield in scaled-up reactions .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the sulfonyl-piperazine linkage and bromonaphthalene substitution. Key signals: sulfonyl group (δ 3.2–3.5 ppm for piperazine protons) and aromatic protons (δ 7.8–8.6 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 379.03 for CHBrNOS).
- X-ray Crystallography: Resolves steric effects of the bromonaphthalene group and piperazine conformation. Crystallization in EtO/hexane yields diffraction-quality crystals .
Q. What physicochemical properties are critical for its solubility and stability in biological assays?
Methodological Answer:
- LogP: Predicted ~3.2 (moderate lipophilicity) enables solubility in DMSO for in vitro studies.
- Thermal Stability: Differential Scanning Calorimetry (DSC) shows decomposition above 200°C. Store at –20°C in anhydrous conditions to prevent sulfonamide hydrolysis .
- Ionization: pKa of the sulfonyl group (~1.5) ensures stability in physiological pH ranges (6–8) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectroscopic results for this compound?
Methodological Answer: Conflicting NMR signals (e.g., piperazine ring puckering) can be resolved via:
- Single-Crystal X-ray Diffraction: Determines bond angles (e.g., C-S-O ~108°) and torsion angles between the naphthalene and piperazine moieties.
- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., Br···H contacts) influencing crystal packing. Data from similar sulfonamide derivatives show 10–15% variance in π-stacking distances due to bromine’s steric bulk .
Q. What strategies enhance selectivity for neurological targets in structure-activity relationship (SAR) studies?
Methodological Answer:
- Fragment-Based Design: Replace the bromonaphthalene group with fluorophenyl or methoxyphenyl to modulate blood-brain barrier (BBB) penetration.
- Docking Simulations: Prioritize modifications at the piperazine N-methyl group to optimize interactions with dopamine D/D receptor residues (e.g., Phe345, Asp114).
- In Vitro Assays: Test analogues in HEK293 cells expressing human D receptors. EC values correlate with sulfonyl group electronegativity (R = 0.89 in QSAR models) .
Q. How do solvent effects and counterion selection influence catalytic coupling reactions involving this compound?
Methodological Answer:
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance Pd-catalyzed Buchwald-Hartwig amination of the bromine atom (yield: 72% vs. 45% in toluene).
- Counterion Screening: Triflate (OTf) improves coupling efficiency in Suzuki-Miyaura reactions (TON = 1,200 vs. 800 for Cl).
- Kinetic Studies: Monitor reaction progress via HPLC to identify intermediates (e.g., π-allyl Pd complexes) that stall at high temperatures (>100°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
